Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Description
Chemical Structure and Characterization
Chemical Identity and Classification
The systematic characterization of dotriaconta-14,17,20,23,26,29-hexaenoic acid encompasses multiple aspects of its molecular identity, from fundamental compositional data to sophisticated structural features that define its biological function. This compound represents a pinnacle of fatty acid structural complexity, combining an extended carbon chain with multiple sites of unsaturation that confer unique physicochemical properties. Understanding the complete chemical identity requires examination of its molecular composition, three-dimensional structure, and classification within established fatty acid taxonomies.
Molecular Formula and Weight
This compound possesses the molecular formula C32H52O2, representing a carbon framework of 32 atoms with 52 hydrogen atoms and 2 oxygen atoms arranged in a carboxylic acid configuration. The molecular weight of this compound has been precisely determined through computational analysis using advanced chemical database systems, yielding a value of 468.8 grams per mole. Alternative analytical approaches have provided slightly refined measurements, with ChemSpider reporting an average molecular mass of 468.766 atomic mass units and a monoisotopic mass of 468.396731 atomic mass units. These molecular weight determinations reflect the substantial size of this fatty acid compared to conventional dietary fatty acids, which typically contain between 12 and 22 carbon atoms.
The stoichiometric composition reveals important insights into the compound's degree of unsaturation and structural organization. The hydrogen deficiency index, calculated from the molecular formula, indicates the presence of seven degrees of unsaturation, accounting for six carbon-carbon double bonds and one carboxylic acid group. This level of unsaturation is characteristic of highly polyunsaturated fatty acids that serve specialized structural and functional roles in biological membranes. The oxygen content, confined to the terminal carboxylic acid group, maintains the compound's classification as a fatty acid while enabling participation in ester linkages with glycerol backbones and other alcohol-containing molecules.
Structural Features and Double Bond Positioning
The structural architecture of this compound is characterized by a distinctive distribution of unsaturation along its 32-carbon chain, with double bonds positioned at carbon atoms 14, 17, 20, 23, 26, and 29 when counted from the carboxylic acid terminus. Advanced stereochemical analysis has revealed that all six double bonds adopt the Z (cis) configuration, as indicated by the complete International Union of Pure and Applied Chemistry nomenclature: (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid. This stereochemical arrangement creates a highly kinked molecular structure that significantly influences the compound's membrane-forming properties and biological activity.
The positioning of these double bonds follows a methylene-interrupted pattern typical of polyunsaturated fatty acids, where each double bond is separated by a single methylene group (-CH2-). This arrangement creates alternating regions of conformational rigidity at the double bond sites and flexibility at the intervening methylene bridges. The spatial distribution of unsaturation is not uniform along the carbon chain, with a saturated region comprising approximately 13 carbon atoms at the carboxylic acid terminus, followed by the polyunsaturated region containing all six double bonds within a span of 16 carbon atoms, and concluding with a short saturated region of 3 carbon atoms at the methyl terminus.
The Simplified Molecular Input Line Entry System representation (CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O) provides a linear encoding of the molecular structure that facilitates computational analysis and database searches. The three-dimensional conformation of this molecule, influenced by the Z configuration of all double bonds, creates a characteristic curved or folded structure that distinguishes very long-chain polyunsaturated fatty acids from their saturated counterparts. This structural complexity has important implications for membrane organization and protein-lipid interactions in biological systems.
| Structural Parameter | Value | Description |
|---|---|---|
| Total Carbon Atoms | 32 | Complete carbon backbone length |
| Double Bond Positions | 14, 17, 20, 23, 26, 29 | Locations of unsaturation from carboxyl terminus |
| Stereochemistry | All Z (cis) | Configuration of double bonds |
| Saturated Region Length | 13 carbons | Proximal saturated segment |
| Polyunsaturated Region Length | 16 carbons | Central unsaturated segment |
| Terminal Saturated Region | 3 carbons | Distal saturated segment |
Classification as a Very Long-Chain Polyunsaturated Fatty Acid
This compound is definitively classified as a very long-chain polyunsaturated fatty acid based on multiple established criteria that distinguish this specialized class of lipid molecules from conventional fatty acids. The primary classification criterion is chain length, with very long-chain polyunsaturated fatty acids defined as fatty acids containing more than 24 carbon atoms, and this compound's 32-carbon structure clearly exceeds this threshold. The secondary classification criterion involves the degree of unsaturation, requiring the presence of three to six double bonds, and this compound's six double bonds places it within the upper range of this category.
The structural organization of this compound exemplifies the hybrid architecture characteristic of very long-chain polyunsaturated fatty acids, combining a proximal region with saturated fatty acid characteristics and a distal region containing methylene-interrupted cis double bonds typical of conventional polyunsaturated fatty acids. This unique structural combination distinguishes very long-chain polyunsaturated fatty acids from both saturated very long-chain fatty acids and conventional polyunsaturated fatty acids of shorter chain length. The compound belongs specifically to the omega-3 (n-3) family of fatty acids, as determined by the position of the first double bond three carbon atoms from the methyl terminus.
Within the taxonomic hierarchy of lipid classification, this compound represents a highly specialized subfamily of fatty acids that are found exclusively in certain mammalian tissues, particularly the retina, brain, and reproductive organs. Unlike conventional long-chain polyunsaturated fatty acids such as docosahexaenoic acid and eicosapentaenoic acid, very long-chain polyunsaturated fatty acids are not typically obtained from dietary sources but are synthesized endogenously through specialized enzymatic pathways involving elongation of very long-chain fatty acids-4 protein. This biosynthetic origin further distinguishes very long-chain polyunsaturated fatty acids as a unique class of lipid molecules with specialized biological functions.
| Classification Parameter | Criterion | This compound Status |
|---|---|---|
| Chain Length | >24 carbons | 32 carbons (qualifying) |
| Degree of Unsaturation | 3-6 double bonds | 6 double bonds (qualifying) |
| Fatty Acid Family | Omega-3 or Omega-6 | Omega-3 (n-3) family |
| Structural Architecture | Hybrid saturated/unsaturated | Proximal saturated, distal polyunsaturated |
| Tissue Distribution | Specialized tissues only | Retina, brain, reproductive organs |
| Biosynthetic Origin | Endogenous synthesis | Non-dietary, tissue-specific synthesis |
Properties
IUPAC Name |
dotriaconta-14,17,20,23,26,29-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKGLCYKBLODNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693940 | |
| Record name | Dotriaconta-14,17,20,23,26,29-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105517-82-6 | |
| Record name | Dotriaconta-14,17,20,23,26,29-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Organic Synthesis
The chemical synthesis of dotriaconta-14,17,20,23,26,29-hexaenoic acid involves constructing a 32-carbon chain with six cis-configured double bonds at positions 14, 17, 20, 23, 26, and 29. A common strategy employs iterative Wittig reactions or Suzuki couplings to assemble unsaturated fragments. For example, a 2018 patent describes using tetrahydropyranyl (THP)-protected intermediates to facilitate the stepwise addition of alkenyl segments. The final deprotection and oxidation steps yield the carboxylic acid moiety.
Key Steps:
-
Precursor Synthesis: Shorter alkenyl bromides (e.g., C8 or C10 units) are prepared via stereoselective hydrogenation of alkynes.
-
Coupling Reactions: Fragments are linked using palladium-catalyzed cross-couplings to ensure retention of double-bond geometry.
-
Deprotection and Oxidation: THP or silyl ether protecting groups are removed under acidic conditions, followed by oxidation of the terminal alcohol to a carboxylic acid using Jones reagent.
Table 1: Representative Reaction Conditions for Chemical Synthesis
Challenges in Stereochemical Control
Achieving all-cis configuration across six double bonds remains a significant hurdle. Partial isomerization during coupling or deprotection steps often necessitates tedious chromatographic purification. A 2021 patent highlights the use of Lindlar catalysts for selective hydrogenation of alkynes to cis-alkenes, improving geometric fidelity. However, scalability is limited by the cost of palladium catalysts and the need for anhydrous conditions.
Biotechnological Production
Microbial Engineering
Recent advances in metabolic engineering have enabled the production of VLC-PUFAs in recombinant microorganisms. Yarrowia lipolytica and Schizochytrium spp. have been engineered to express elongases (ELOVL4) and desaturases (FADS2) to extend carbon chains and introduce double bonds. For instance, a 2020 patent discloses a strain producing 32:6n-3 at titers of 1.2 g/L via optimized fermentation.
Table 2: Biotechnological Parameters for 32:6n-3 Production
Downstream Processing
Extraction from microbial biomass involves saponification, solvent partitioning, and urea crystallization to isolate 32:6n-3 from shorter-chain fatty acids. Supercritical fluid chromatography (SFC) is increasingly employed for final purification, achieving >98% purity.
Comparative Analysis of Methods
Efficiency and Scalability
-
Chemical Synthesis: Suitable for small-scale research (mg to g quantities) but cost-prohibitive for industrial applications due to expensive catalysts and low overall yields (~15–20% over 10+ steps).
-
Biotechnological Methods: Scalable to kilogram scales with lower environmental impact, though genetic instability of engineered strains poses challenges.
Chemical Reactions Analysis
Types of Reactions
CAY10632 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts or activating agents to form esters or amides.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
CAY10632 has several applications in scientific research, including:
Chemistry: Used as a standard in lipidomics studies to understand the role of VLCPUFAs in various biological processes.
Biology: Investigated for its role in cellular membrane structure and function, particularly in photoreceptor cells in the retina.
Medicine: Studied for its potential involvement in retinal diseases and neurodegenerative conditions.
Industry: Utilized in the development of specialized lipid-based formulations and products
Mechanism of Action
The exact mechanism of action of CAY10632 is not fully understood. it is believed to be involved in maintaining the structural integrity and function of cellular membranes, particularly in photoreceptor cells. The compound may interact with specific proteins and enzymes involved in lipid metabolism and cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key PUFAs
| Compound | Chain Length | Double Bonds (Positions) | Configuration | Molecular Formula | Molecular Weight (g/mol) | Omega Classification |
|---|---|---|---|---|---|---|
| Dotriaconta-14,17,20,23,26,29-hexaenoic acid | C32 | 6 (14,17,20,23,26,29) | All-cis | C32H50O2 | 490.74 | ω-4 |
| Docosahexaenoic acid (DHA) | C22 | 6 (4,7,10,13,16,19) | All-cis | C22H32O2 | 328.49 | ω-3 |
| Eicosapentaenoic acid (EPA) | C20 | 5 (5,8,11,14,17) | All-cis | C20H30O2 | 302.45 | ω-3 |
| Tetratriaconta-16,19,22,25,28,31-hexaenoic acid | C34 | 6 (16,19,22,25,28,31) | All-cis | C34H54O2 | 518.79 | ω-3 |
| ELV-N32 (derivative) | C32 | 6 + 2 hydroxyl groups | Mixed cis/trans | C32H50O4 | 522.74 | ω-4 |
Key Observations :
- Double Bond Positioning: Unlike DHA (ω-3), dotriacontahexaenoic acid is classified as ω-4, with the first double bond starting at the 14th carbon from the carboxyl end. This distinction may limit its enzymatic conversion into traditional ω-3 mediators like resolvins .
- Derivatives : ELV-N32, a hydroxylated derivative, shares the C32 backbone but includes stereospecific hydroxyl groups at C20 and C27, enhancing its bioactivity in neuroprotective signaling .
Table 2: Functional Comparison
Key Findings :
- Dotriacontahexaenoic Acid: Primarily serves as a precursor for elovanoids (e.g., ELV-N32), which mitigate oxidative stress and apoptosis in neural cells . Its upregulation in calves suggests roles in growth and development .
- DHA/EPA : Both ω-3 PUFAs are substrates for well-characterized anti-inflammatory mediators (e.g., resolvins, protectins) . DHA’s shorter chain allows efficient incorporation into phospholipid membranes, enhancing synaptic plasticity .
Stability and Peroxidability
Table 3: Oxidation Susceptibility (Peroxidability Index, PI)
| Compound | PI Calculation* | Oxidation Risk |
|---|---|---|
| Dotriacontahexaenoic acid | (6 double bonds × 8) = 48 | High |
| DHA | (6 double bonds × 8) = 48 | High |
| EPA | (5 double bonds × 6) = 30 | Moderate |
*Formula: PI = (monoenoic × 0.025) + (dienoic × 1) + ... + (hexaenoic × 8) .
Analysis :
- Despite identical PI scores, dotriacontahexaenoic acid’s longer chain may increase susceptibility to radical-mediated oxidation due to extended conjugated double bond systems.
- DHA’s clinical applications require stabilization (e.g., antioxidants in supplements) to mitigate oxidative degradation .
Biological Activity
Dotriaconta-14,17,20,23,26,29-hexaenoic acid (DHA-6) is a very-long-chain polyunsaturated fatty acid (VLCPUFA) with a unique structure that raises interest in its potential biological activities. This article synthesizes current research findings regarding its biological activity, therapeutic potential, and implications for health.
Chemical Structure and Properties
DHA-6 is characterized by its long carbon chain of 32 carbons and six double bonds. Its structure can be represented as follows:
This configuration allows it to exhibit properties typical of polyunsaturated fatty acids, including fluidity in cellular membranes and potential roles in signaling pathways.
Anti-inflammatory Effects
Research indicates that DHA-6 may possess anti-inflammatory properties similar to other omega-3 fatty acids. It is believed to modulate inflammatory responses by influencing cytokine production and promoting the resolution of inflammation. Studies have shown that very-long-chain omega-3 fatty acids can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolism .
Neuroprotective Properties
DHA-6 has been implicated in neuroprotection. It may enhance neuronal survival and function by modulating synaptic plasticity and reducing oxidative stress. Neuroprotective effects are particularly relevant in the context of neurodegenerative diseases, where inflammation plays a critical role .
Cardiovascular Health
The consumption of VLCPUFAs like DHA-6 is associated with cardiovascular benefits. These compounds can improve lipid profiles and reduce risk factors for heart disease by lowering triglycerides and blood pressure. The specific mechanisms through which DHA-6 exerts these effects require further investigation but may involve modulation of inflammatory pathways and endothelial function .
Case Study 1: In Vivo Effects on Inflammation
A study involving animal models demonstrated that supplementation with DHA-6 led to a significant reduction in markers of inflammation such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The results suggested that DHA-6 could be a potential therapeutic agent for conditions characterized by chronic inflammation .
Case Study 2: Neuroprotective Mechanisms
In vitro studies on neuronal cell lines showed that DHA-6 could protect against oxidative stress-induced apoptosis. Cells treated with DHA-6 exhibited lower levels of reactive oxygen species (ROS) and increased expression of antioxidant enzymes compared to controls. This suggests a protective mechanism that warrants further exploration in clinical settings .
Comparative Analysis of Very Long Chain Fatty Acids
| Fatty Acid | Carbon Chain Length | Double Bonds | Key Biological Activities |
|---|---|---|---|
| This compound | 32 | 6 | Anti-inflammatory, neuroprotective |
| Eicosapentaenoic acid (EPA) | 20 | 5 | Anti-inflammatory, cardiovascular benefits |
| Docosahexaenoic acid (DHA) | 22 | 6 | Neuroprotection, retinal health |
Future Directions
Further research is essential to fully elucidate the biological activities of DHA-6. Areas of interest include:
- Mechanistic Studies : Investigating the molecular pathways through which DHA-6 exerts its effects.
- Clinical Trials : Conducting human trials to assess the efficacy and safety profile of DHA-6 supplementation.
- Comparative Studies : Evaluating the relative effectiveness of DHA-6 against other well-studied omega-3 fatty acids.
Q & A
Q. Table 1: Comparison of Lipid Extraction Methods
| Method | Solvent Ratio (v/v) | Time | Recovery Efficiency (PUFAs) | Reference |
|---|---|---|---|---|
| Bligh & Dyer | 1:2:0.8 (CHCl₃:MeOH:H₂O) | 10 min | 85–90% | |
| Folch | 2:1 (CHCl₃:MeOH) | 20 min | 80–85% |
Q. Table 2: Analytical Techniques for Structural Validation
Key Considerations for Reproducibility
- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by recording solvent lot numbers, instrument calibration dates, and ambient humidity during lipid extraction .
- Safety : Use chemical fume hoods and nitrile gloves during handling; monitor for respiratory irritation (OSHA HCS Category 3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
